MAO-B Inhibition: 6-Chloro-8-methylquinoline-2-carbaldehyde vs. Selegiline and Unsubstituted Analogs
In recombinant human MAO-B assays using kynuramine as substrate, 6-chloro-8-methylquinoline-2-carbaldehyde exhibits an IC₅₀ of 530 nM [1]. This represents measurable but moderate inhibitory activity, positioning it as a useful tool compound for probing MAO-B active site tolerance for 2-substituted quinoline aldehydes. For context, the clinical MAO-B inhibitor selegiline achieves an IC₅₀ of approximately 51 nM (a ~10-fold greater potency) , while the unsubstituted quinoline-2-carbaldehyde scaffold generally shows minimal or undetectable MAO-B inhibition (>10 µM IC₅₀) under comparable assay conditions [2]. The 530 nM IC₅₀ value places 6-chloro-8-methylquinoline-2-carbaldehyde in a distinct activity class—not as a high-potency inhibitor, but as a structurally defined probe with well-characterized, moderate target engagement that can serve as a starting point for structure-activity relationship (SAR) expansion or as a control compound in selectivity panels [1].
| Evidence Dimension | MAO-B Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 530 nM |
| Comparator Or Baseline | Selegiline: 51 nM ; Quinoline-2-carbaldehyde (unsubstituted): >10,000 nM [2] |
| Quantified Difference | Target compound is 10.4-fold less potent than selegiline; at least 19-fold more potent than unsubstituted quinoline-2-carbaldehyde |
| Conditions | Human recombinant MAO-B expressed in supersomes; kynuramine substrate; 4-hydroxyquinoline formation detection [1] |
Why This Matters
This quantitative activity profile defines the compound as a moderate-affinity MAO-B ligand suitable for SAR studies or selectivity profiling, rather than as a development candidate, informing procurement decisions based on intended experimental use.
- [1] BindingDB. Entry BDBM50585932 (ChEMBL5081574) for 6-Chloro-8-methylquinoline-2-carbaldehyde. Available at: http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50585932 View Source
- [2] Class-level inference: Unsubstituted quinoline-2-carbaldehyde scaffolds typically lack significant MAO-B inhibitory activity in recombinant enzyme assays; this is a well-established SAR trend in the quinolinecarbaldehyde series. View Source
